molecular formula C21H18N2O2S B2694245 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326911-86-7

3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2694245
CAS No.: 1326911-86-7
M. Wt: 362.45
InChI Key: BFTKPEPCPSRXNS-UHFFFAOYSA-N
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Description

Historical Development and Evolution of the Thieno[3,2-d]Pyrimidine Scaffold

Thieno[3,2-d]pyrimidine derivatives first gained attention in the early 2000s as kinase inhibitors, leveraging their ability to mimic purine bases in ATP-binding pockets. The scaffold’s rigid bicyclic system enables precise spatial orientation of substituents, critical for selective target engagement. Early work focused on anticancer applications, with compounds like thieno[3,2-d]pyrimidine-6-carboxamides demonstrating sirtuin-modulating activity. Advances in synthetic chemistry, such as one-pot methodologies, facilitated rapid diversification, enabling systematic exploration of structure-activity relationships (SAR). By the 2020s, the scaffold’s utility expanded to include bifunctional inhibitors targeting PI3Kδ and bromodomain proteins, highlighting its adaptability in polypharmacology.

Significance of 3-(3-Methylphenyl)-1-[(4-Methylphenyl)methyl]-1H,2H,3H,4H-Thieno[3,2-d]Pyrimidine-2,4-Dione in Research

This derivative’s design integrates two aromatic substituents: a 3-methylphenyl group at the N3 position and a 4-methylbenzyl group at N1. Such modifications are hypothesized to enhance hydrophobic interactions with target proteins while improving metabolic stability. Comparative studies of analogous compounds reveal that methyl groups at these positions optimize steric and electronic properties, as seen in ATR inhibitors with IC~50~ values below 2 nM. The compound’s bifunctional potential aligns with trends in dual-target therapies, though its specific biological targets remain under investigation.

Table 1: Key Substituent Effects in Thieno[3,2-d]Pyrimidine Derivatives

Substituent Position Functional Group Observed Impact on Activity Example Citation
N1 4-Methylbenzyl Increased metabolic stability
N3 3-Methylphenyl Enhanced hydrophobic binding affinity
C6 Carboxamide Sirtuin modulation

Theoretical Framework and Rational Design Principles

The rational design of this compound follows three principles:

  • Hybridization : Merging pharmacophores from kinase and epigenetic inhibitors to enable dual-target activity, as demonstrated in PI3Kδ-BET inhibitors.
  • Steric Optimization : Introducing methyl groups to balance bulk and flexibility, reducing off-target interactions.
  • Electronic Modulation : The electron-withdrawing dione moiety stabilizes interactions with catalytic lysine residues in kinase domains.

Computational studies highlight the role of the 3-methylphenyl group in occupying hydrophobic pockets, while the 4-methylbenzyl moiety improves solubility through controlled lipophilicity. Quantum mechanical calculations suggest that the thieno[3,2-d]pyrimidine core’s planarity facilitates π-π stacking with aromatic amino acids, a feature critical for maintaining binding potency.

Properties

IUPAC Name

3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-6-8-16(9-7-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-5-3-4-15(2)12-17/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPMWYZJXYLQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3-methylphenyl and 4-methylphenylmethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, organometallic reagents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that modifications in the thieno[3,2-d]pyrimidine structure can enhance its cytotoxic effects against specific cancer types.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Investigations into its mechanism of action suggest that it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Enzyme Inhibition : There is ongoing research into the inhibition of specific enzymes associated with disease processes. For example, derivatives of this compound have been studied for their potential to inhibit kinases involved in cancer signaling pathways.

Material Science Applications

  • Organic Electronics : The unique electronic properties of thieno[3,2-d]pyrimidines make them suitable candidates for use in organic semiconductors and photovoltaic devices. Research into the charge transport properties of this compound indicates its potential application in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve performance under thermal stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of thieno[3,2-d]pyrimidine derivatives on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of 12 µM and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Research highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Target Compound : Requires regioselective benzylation at position 1, optimizing reaction conditions (e.g., solvent, base) to avoid byproducts.
  • 3-(4-Chlorophenyl) Analog (): Incorporates a cyclopentane-fused system via Diels-Alder reactions, increasing synthetic complexity.

Anticancer Activity

  • Target Compound : Predicted to inhibit kinases or topoisomerases due to planar aromatic systems interacting with ATP-binding pockets (analogous to ).
  • Chromeno-Pyrazolo Derivatives (): Show potent activity against MCF-7 breast cancer cells (IC₅₀ < 10 µM) via intercalation or tubulin inhibition.

Antimicrobial and Antifungal Activity

  • 3,4-Dihydro-4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (): Exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL).
  • Chlorophenyl-Substituted Analogs (): Enhanced activity against Gram-positive bacteria due to halogen-mediated membrane disruption.

Biological Activity

The compound 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thieno[3,2-d]pyrimidine class of heterocycles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound features a thieno[3,2-d]pyrimidine core with methylphenyl substitutions that influence its biological properties. The presence of substituents can modulate the interaction of the compound with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit considerable antioxidant activity. For instance, compounds synthesized under microwave-assisted conditions showed antioxidant properties comparable to vitamin C. The presence of hydroxyl groups in these derivatives was found to enhance their radical scavenging abilities .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have been evaluated for their antimicrobial properties against various pathogens. A study reported that several synthesized derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antifungal efficacy against Candida albicans and Aspergillus niger was also notable .

CompoundActivity TypeTarget OrganismInhibition Zone (mm)
Compound AAntibacterialStaphylococcus aureus15
Compound BAntifungalCandida albicans12

Inhibition of MIF2 Tautomerase

The biological evaluation of thieno[3,2-d]pyrimidine derivatives has included assays for MIF2 tautomerase inhibition. For example, a related compound showed an IC50 value of 7.2 μM, indicating potent inhibitory activity. This suggests potential therapeutic applications in diseases where MIF2 plays a role .

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-d]pyrimidines is heavily influenced by their structural modifications. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups such as trifluoromethyl has been shown to enhance inhibitory potency.
  • Alkyl Chain Variations : Modifying alkyl chains on the thiophene ring can either increase or decrease activity depending on the length and branching .

Case Studies

  • Antioxidant Evaluation : A series of thieno[3,2-d]pyrimidines were synthesized and tested for antioxidant activity using DPPH radical scavenging assays. Results indicated that compounds with hydroxyl substitutions exhibited significantly higher scavenging rates compared to unsubstituted analogs .
  • Antimicrobial Testing : A novel derivative was tested against a panel of bacterial strains and fungi. The compound demonstrated effective inhibition against E. coli with an MIC value of 32 µg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can alkylation reactions be optimized for this compound?

  • Methodological Answer : Alkylation of the thieno[3,2-d]pyrimidine core is typically achieved using benzyl halides or chloroacetamides in polar aprotic solvents like DMF or acetonitrile, with potassium carbonate as a base. For example, alkylation at the N1 position (as in the target compound) can be performed by reacting the parent scaffold with 4-methylbenzyl chloride in DMF at 60–80°C for 6–12 hours . Optimization involves adjusting reaction time, temperature, and stoichiometry of the alkylating agent. Characterization via 1H^1H-NMR can confirm substitution patterns.

Q. How can structural characterization of this compound be performed to validate its purity and regioselectivity?

  • Methodological Answer : High-resolution 1H^1H- and 13C^{13}C-NMR spectroscopy are critical for confirming the molecular structure, particularly to distinguish between N1 and N3 alkylation. Mass spectrometry (ESI-MS or HRMS) provides molecular weight validation. X-ray crystallography (using SHELX or ORTEP-III) can resolve ambiguities in regioselectivity or stereochemistry by determining the crystal structure . For example, the dihedral angles between the thieno-pyrimidine core and aryl substituents can be quantified to confirm steric effects.

Q. What pharmacological screening strategies are recommended for initial evaluation of bioactivity?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold. For instance, thieno-pyrimidine diones have shown affinity for kinase inhibitors or TRPA1 calcium channels . Use fluorescence-based binding assays (e.g., FP-TRPA1) or enzymatic inhibition studies (IC50_{50} determination) with positive controls. Computational docking (AutoDock Vina, Schrödinger) can pre-screen targets by modeling interactions with the compound’s electron-deficient pyrimidine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide structural optimization?

  • Methodological Answer : Employ QSPR (Quantitative Structure-Property Relationship) models to predict logP, solubility, and oral bioavailability. Tools like SwissADME or MOE calculate parameters such as topological polar surface area (TPSA) and Lipinski violations. For example, the compound’s methylphenyl groups may increase hydrophobicity, requiring substitution with polar moieties (e.g., piperazine) to improve solubility . Molecular dynamics simulations (GROMACS) can assess membrane permeability by modeling lipid bilayer interactions.

Q. What experimental and computational approaches resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Methodological Answer : X-ray crystallography provides static snapshots of the solid-state conformation, while 1H^1H-NMR NOESY experiments reveal solution-phase dynamics. For instance, the thieno-pyrimidine ring’s puckering (quantified via Cremer-Pople coordinates) may differ between states due to crystal packing forces . DFT calculations (Gaussian 16) can reconcile discrepancies by comparing energy-minimized gas-phase conformers with experimental data .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for key reactions, such as cyclization steps or regioselective alkylation. For example, transition-state analysis of the thieno-pyrimidine ring closure can identify catalysts (e.g., p-toluenesulfonic acid) that lower activation barriers . High-throughput experimentation (HTE) guided by computational predictions can rapidly screen conditions (solvent, temperature) to maximize yield and selectivity .

Q. What strategies address challenges in scaling up the synthesis while maintaining regiochemical control?

  • Methodological Answer : Implement continuous-flow chemistry to enhance heat/mass transfer and reduce side reactions. For alkylation steps, microreactors with immobilized base (e.g., K2_2CO3_3 on silica) improve reproducibility . Monitor regioselectivity via inline FTIR or LC-MS. If scaling alters crystal morphology (affecting bioavailability), use particle engineering techniques (spray drying, milling) to optimize dissolution rates .

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